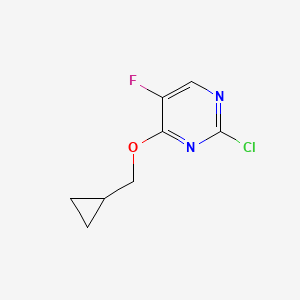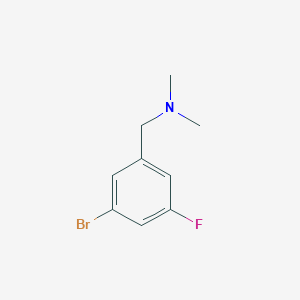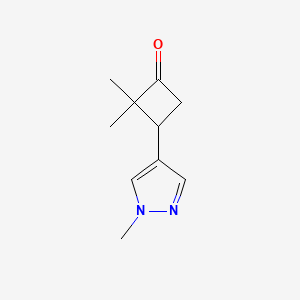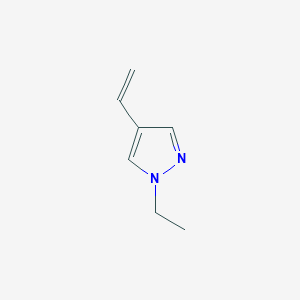
6-溴-4-甲基异喹啉
描述
Molecular Structure Analysis
The molecular formula of 6-Bromo-4-methylisoquinoline is C₁₀H₈BrN , with a molecular weight of approximately 222.08 g/mol . Its IUPAC name is 4-bromo-6-methylisoquinoline . The compound’s InChI code is 1S/C10H8BrN/c1-7-2-3-8-5-12-6-10(11)9(8)4-7/h2-6H,1H3 .
6.
Physical And Chemical Properties Analysis
7.
科学研究应用
Synthesis of Quinoline Derivatives
6-Bromo-4-methylisoquinoline: is a valuable intermediate in the synthesis of various quinoline derivatives. These derivatives are significant due to their presence in numerous natural products and pharmaceuticals. The bromine atom in the compound acts as a reactive site for further functionalization, allowing for the introduction of various substituents that can modify the biological activity of the resulting molecules .
Antimalarial Agents
Quinoline-based compounds have a long history of use in antimalarial drugs. The structural motif of 6-Bromo-4-methylisoquinoline can be utilized to develop new antimalarial agents. Its modification through various synthetic routes can lead to the production of compounds like chloroquine, which has been a cornerstone in malaria treatment .
Anticancer Research
The isoquinoline scaffold is a common feature in many anticancer agents. 6-Bromo-4-methylisoquinoline can serve as a starting point for the synthesis of novel anticancer compounds. Its incorporation into larger, more complex molecules can result in agents that target specific pathways involved in cancer cell proliferation .
Neurodegenerative Disease Treatment
Isoquinoline derivatives, including those derived from 6-Bromo-4-methylisoquinoline , have shown potential in treating neurodegenerative diseases. These compounds can interact with various receptors in the brain, offering a pathway for the development of new treatments for conditions like Alzheimer’s and Parkinson’s disease .
Organic Light-Emitting Diodes (OLEDs)
The electronic properties of 6-Bromo-4-methylisoquinoline make it a candidate for use in the development of OLEDs. The compound can be used to synthesize emissive layers in OLEDs, contributing to the advancement of display and lighting technologies .
Biological Probes
Due to its structural features, 6-Bromo-4-methylisoquinoline can be functionalized to create fluorescent probes. These probes can be used in biological research to study cell dynamics, protein interactions, and other critical biological processes .
Material Science
The brominated isoquinoline structure of 6-Bromo-4-methylisoquinoline is useful in material science. It can be incorporated into polymers or small molecules to create materials with unique properties, such as enhanced stability or specific reactivity .
Chemical Synthesis Methodology
6-Bromo-4-methylisoquinoline: is also important in the development of new chemical synthesis methodologies. It can act as a substrate in various catalytic processes, leading to the discovery of more efficient and selective synthetic routes .
安全和危害
作用机制
Target of Action
Isoquinolines, a class of compounds to which 6-bromo-4-methylisoquinoline belongs, are known to interact with various cellular targets . The specific targets and their roles would need further investigation.
Mode of Action
The exact mode of action of 6-Bromo-4-methylisoquinoline is currently unknown due to the lack of specific research on this compound . Isoquinolines typically interact with their targets through non-covalent interactions, leading to changes in cellular processes
Biochemical Pathways
Isoquinolines can influence various biochemical pathways depending on their specific targets
属性
IUPAC Name |
6-bromo-4-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c1-7-5-12-6-8-2-3-9(11)4-10(7)8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSMGDOQCLUNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-methylisoquinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)



![Heptanedioic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-](/img/structure/B1450450.png)
![6-Azaspiro[3.4]octan-7-one](/img/structure/B1450453.png)

![2-({1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl}oxy)benzaldehyde](/img/structure/B1450458.png)